molecular formula C7H8BrNO2S B6204327 2-bromo-6-methanesulfonylaniline CAS No. 1362851-65-7

2-bromo-6-methanesulfonylaniline

Cat. No.: B6204327
CAS No.: 1362851-65-7
M. Wt: 250.1
InChI Key:
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Description

2-bromo-6-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and methanesulfonyl groups, respectively . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methanesulfonylaniline typically involves the bromination of 6-methanesulfonylaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methanesulfonylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-6-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-methanesulfonylaniline involves its interaction with various molecular targets. The bromine and methanesulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-methanesulfonylaniline is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.

Properties

CAS No.

1362851-65-7

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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